molecular formula C11H15NOS B14526294 S-Methyl phenyl(propan-2-yl)carbamothioate CAS No. 62603-71-8

S-Methyl phenyl(propan-2-yl)carbamothioate

Cat. No.: B14526294
CAS No.: 62603-71-8
M. Wt: 209.31 g/mol
InChI Key: GCNNWBHMMKQCPB-UHFFFAOYSA-N
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Description

S-Methyl phenyl(propan-2-yl)carbamothioate is a chemical compound that belongs to the class of carbamothioates These compounds are characterized by the presence of a carbamothioate group, which consists of a carbonyl group (C=O) bonded to a sulfur atom (S) and a nitrogen atom (N)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Methyl phenyl(propan-2-yl)carbamothioate typically involves the reaction of phenyl isocyanate with a thiol compound, such as methyl thiol, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamothioate group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process typically includes steps such as mixing, heating, and purification to obtain the final product. Quality control measures are implemented to ensure that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

S-Methyl phenyl(propan-2-yl)carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

S-Methyl phenyl(propan-2-yl)carbamothioate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce the carbamothioate group into various molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-Methyl phenyl(propan-2-yl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in the synthesis of essential biomolecules, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-Methyl phenyl(propan-2-yl)carbamothioate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.

Properties

CAS No.

62603-71-8

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

S-methyl N-phenyl-N-propan-2-ylcarbamothioate

InChI

InChI=1S/C11H15NOS/c1-9(2)12(11(13)14-3)10-7-5-4-6-8-10/h4-9H,1-3H3

InChI Key

GCNNWBHMMKQCPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)SC

Origin of Product

United States

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